molecular formula C11H7ClN2O2 B1441398 6-Chloro-2-phenylpyrimidine-4-carboxylic acid CAS No. 913952-59-7

6-Chloro-2-phenylpyrimidine-4-carboxylic acid

Cat. No.: B1441398
CAS No.: 913952-59-7
M. Wt: 234.64 g/mol
InChI Key: OVZANHVNKPKFNF-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 6th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-phenylpyrimidine and chlorinating agents.

    Chlorination: The 2-phenylpyrimidine undergoes chlorination at the 6th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

    Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce the carboxylic acid group at the 4th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Oxidation: Phenolic derivatives from the oxidation of the phenyl group.

Scientific Research Applications

6-Chloro-2-phenylpyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine-4-carboxylic acid: Lacks the chlorine atom at the 6th position.

    6-Chloro-4-methylpyrimidine-2-carboxylic acid: Contains a methyl group instead of a phenyl group at the 2nd position.

    6-Chloro-2-phenylpyrimidine: Lacks the carboxylic acid group at the 4th position.

Uniqueness

6-Chloro-2-phenylpyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-chloro-2-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZANHVNKPKFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726389
Record name 6-Chloro-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913952-59-7
Record name 6-Chloro-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-phenylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (6-chloro-2-phenyl-pyrimidin-4-yl)-methanol (240 g; prepared using a method analogous to the one described in WO 2006/114774, Example 24, intermediate 24.2) in acetone (2 L) was added an aq. NaHCO3 solution (15%, 961 mL). The mixture was cooled down to 5° C. and NaBr (11.2 g) followed by TEMPO (8.56 g) were added. TCCA (506 g) was then added portionwise over 1.5 h. The resulting mixture was stirred at RT for 1.5 h. The mixture was filtered through a pad of Celite and the solution was evaporated off. The residue was diluted in water/EA. The aq. phase was extracted with EA and the combined org. phases were dried (Na2SO4) and evaporated off. Recrystallization of the residue (EA/Hept) afforded the desired product as a beige solid (162.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 24.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
961 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.2 g
Type
reactant
Reaction Step Four
Name
Quantity
506 g
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Six
Name
Quantity
8.56 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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